2-Fluoro-3-nitrobenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-X-1005 involves the preparation of α-Cyclopentyl-4-(2-quinolinylmethoxy)-®-benzeneacetic acid. The synthetic route typically includes the following steps:
Formation of the quinoline derivative: This involves the reaction of 2-chloromethylquinoline with phenol in the presence of a base to form 2-quinolinylmethoxyphenol.
Cyclopentylation: The quinoline derivative is then reacted with cyclopentyl bromide in the presence of a base to form the cyclopentyl derivative.
Industrial Production Methods
Industrial production of BAY-X-1005 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
BAY-X-1005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
BAY-X-1005 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of leukotriene synthesis and the role of FLAP in this process.
Biology: Investigated for its effects on leukocyte function and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as asthma, allergic rhinitis, and atherosclerosis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
BAY-X-1005 exerts its effects by binding to the 5-lipoxygenase activating protein (FLAP). This binding inhibits the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the membrane, thereby preventing the synthesis of leukotrienes B4 and C4. The inhibition of leukotriene synthesis reduces inflammation and allergic responses .
Comparison with Similar Compounds
Similar Compounds
MK-886: Another FLAP inhibitor with similar mechanisms of action.
Zileuton: A direct 5-LOX inhibitor that also reduces leukotriene synthesis.
Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.
Uniqueness
BAY-X-1005 is unique in its selective inhibition of FLAP, which specifically targets the synthesis of leukotrienes B4 and C4. This selective inhibition provides a targeted approach to reducing inflammation without affecting other pathways, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-fluoro-3-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCVWZUYSBZIKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632615 |
Source
|
Record name | 2-Fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-20-7 |
Source
|
Record name | 2-Fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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